Superior Synthesis Efficiency: A One-Pot SNAr Method vs. Multi-Step Alternatives
4-(Ethenesulfonyl)pyridine can be synthesized via a concise, one-pot SNAr reaction between 4-chloropyridine and sodium vinylsulfinate in the presence of tetrabutylammonium chloride [1]. This represents a significant improvement over classical, multi-step syntheses for sulfonylated pyridines, which often involve harsh conditions and lower overall yields [1]. The one-pot protocol provides a more direct and efficient route to the target compound, eliminating intermediate purification steps.
| Evidence Dimension | Synthesis steps and conditions |
|---|---|
| Target Compound Data | Synthesized in one pot from 4-chloropyridine and sodium vinylsulfinate |
| Comparator Or Baseline | Traditional multi-step syntheses for sulfonylated pyridines |
| Quantified Difference | Reduction from multiple steps to a single step; simplified procedure |
| Conditions | SNAr reaction with tetrabutylammonium chloride |
Why This Matters
For procurement, this validates 4-(ethenesulfonyl)pyridine as a more accessible and scalable building block compared to analogs requiring more complex synthetic routes, potentially reducing lead times and costs for research programs.
- [1] A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters, 2020. (Note: Full details via Scilit). View Source
